molecular formula C14H20N2O4 B2847637 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid CAS No. 1181756-89-7

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid

Cat. No.: B2847637
CAS No.: 1181756-89-7
M. Wt: 280.324
InChI Key: QKNOPLLWNBGGJG-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid is a synthetic organic compound known for its applications in various fields, particularly in organic synthesis and pharmaceuticals. It possesses a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring, which makes it an interesting intermediate in chemical reactions.

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.

Mode of Action

The tert-butyloxycarbonyl (boc) group is known to protect amines in organic synthesis . This protection is crucial during peptide synthesis, where the Boc group prevents unwanted reactions from occurring at the amine site . The Boc group can be removed under acidic conditions when the protection is no longer needed .

Biochemical Pathways

The compound is likely involved in peptide synthesis pathways. In these pathways, amino acids are linked together to form peptides, a process that often requires the use of protected amino acids like “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” to ensure selectivity and efficiency .

Result of Action

The primary result of the action of “this compound” is the formation of peptides through peptide synthesis . The compound’s Boc group allows for selective and efficient peptide bond formation by protecting the amine group during synthesis .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions under which the synthesis is carried out, such as the choice of solvent and the use of other reagents .

Preparation Methods

The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid generally involves the following steps:

  • Synthetic Routes

    • The initial step involves the reaction between a suitable pyridine derivative and tert-butoxycarbonyl chloride to introduce the Boc group.

    • This intermediate compound is then reacted with amino acids or their derivatives under appropriate conditions to yield the final product.

  • Reaction Conditions

    • The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the Boc group.

    • Common solvents used include dichloromethane, tetrahydrofuran, and toluene.

    • Base catalysts like triethylamine or pyridine are often used to neutralize the acidic by-products.

  • Industrial Production Methods: : Industrially, these reactions are scaled up with continuous monitoring of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized under strong oxidative conditions to form N-oxide derivatives.

  • Reduction: : The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : The Boc group can be substituted under acidic conditions to expose the free amine group.

  • Common Reagents and Conditions

    • Oxidizing agents: potassium permanganate, hydrogen peroxide.

    • Reducing agents: lithium aluminum hydride, sodium borohydride.

    • Acidic deprotecting agents: trifluoroacetic acid.

  • Major Products

    • N-oxide derivatives.

    • Alcohols.

    • Free amine derivatives.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It serves as a building block for creating compounds that can modulate biological pathways.

  • Medicine: : Its derivatives have potential therapeutic properties and are being explored for drug development.

  • Industry: : Used in the manufacture of fine chemicals and specialty chemicals due to its reactivity and functional groups.

Comparison with Similar Compounds

  • Similar Compounds

    • 3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid

    • 3-{[(Methoxycarbonyl][(pyridin-2-yl)methyl]amino}propanoic acid

    • 3-{[(Benzyloxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid

  • Uniqueness

    • The tert-butoxycarbonyl group provides stability under mild conditions, which makes 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid particularly useful in multi-step synthetic processes.

    • The combination of the Boc group with the pyridine ring offers unique reactivity profiles compared to other similar compounds.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-2-ylmethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-7-12(17)18)10-11-6-4-5-8-15-11/h4-6,8H,7,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNOPLLWNBGGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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